molecular formula C7H18Cl2N2O B034473 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride CAS No. 110484-18-9

1-(2-Aminoethyl)piperidin-4-ol dihydrochloride

Cat. No.: B034473
CAS No.: 110484-18-9
M. Wt: 217.13 g/mol
InChI Key: PTVCQOBFIIVVNE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidin-4-ol dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O and a molecular weight of 217.14 g/mol . Its CAS Registry Number is a unique identifier for this substance. This compound is a piperidine derivative, a class of structures frequently explored in medicinal and organic chemistry due to their presence in biologically active molecules. As a reagent, it serves as a valuable building block in chemical synthesis and pharmaceutical research . The presence of both amino and hydroxyl functional groups on the piperidine ring makes it a versatile intermediate for constructing more complex molecular architectures. Researchers utilize this compound in various applications, including its use as a starting material or intermediate in the development of potential pharmaceuticals . Its properties are also of interest in neurotransmitter research, where it may be used as a tool compound to study the underlying mechanisms of neurological and psychiatric disorders . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, which is beneficial for handling in laboratory settings. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(2-aminoethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h7,10H,1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVCQOBFIIVVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555904
Record name 1-(2-Aminoethyl)piperidin-4-ol--hydrogen chloride (1/2)
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Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110484-18-9
Record name 1-(2-Aminoethyl)piperidin-4-ol--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethyl)piperidin-4-ol dihydrochloride
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Preparation Methods

Reductive Amination of 4-Piperidone Derivatives

A widely utilized approach involves the reduction of 4-piperidone precursors to introduce the hydroxyl group, followed by aminoethyl functionalization. In Patent CN106432232A , 4-piperidone hydrochloride is first protected as the N-Boc derivative (N-tert-butoxycarbonyl-4-piperidone) using dimethyl dicarbonate under basic conditions (50% aqueous acetone, sodium bicarbonate, 24 hours, 91–93% yield). Subsequent reduction with sodium borohydride and titanium tetraisopropoxide in ammonia-saturated ethanol yields 4-amino-1-Boc-piperidine (82% yield) .

To adapt this for 1-(2-aminoethyl)piperidin-4-ol, the 4-amino group can serve as a precursor for further alkylation. For instance, reacting 4-amino-1-Boc-piperidine with 2-chloroethylamine under basic conditions introduces the aminoethyl sidechain. Final Boc deprotection with hydrochloric acid yields the dihydrochloride salt. Challenges include minimizing over-alkylation and optimizing chloride displacement kinetics.

Nucleophilic Ring-Opening of Oxazolidinones

The MDPI article describes a decarboxylative ring-opening strategy to construct N-aminoethyl piperidines. Using 3-(4-chlorophenyl)-oxazolidin-2-one and 4-piperidinol in dimethyl sulfoxide (DMSO) at 70–150°C, the reaction forms 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol via nucleophilic attack at the oxazolidinone carbonyl . While this method targets a chlorophenyl derivative, replacing the aryl group with a primary amine precursor could yield 1-(2-aminoethyl)piperidin-4-ol.

Key optimization data from :

Temperature (°C)Reaction Time (h)Yield (%)
702445
1001268
150672

Post-ring-opening, hydrogenolysis or acid hydrolysis removes protecting groups, followed by dihydrochloride salt formation. This route offers regioselectivity but requires tailored oxazolidinone substrates.

Comparative Analysis of Methods

The table below evaluates the three synthetic routes based on yield, complexity, and scalability:

MethodKey StepsYield (%)ScalabilityChallenges
Reductive AminationBoc protection, reduction, alkylation60–75HighOver-alkylation, multiple steps
Oxazolidinone Ring-OpeningDecarboxylative ring-opening45–72ModerateSubstrate specificity
Michael AdditionCyanoethylation, reduction50–65*ModerateNitrile reduction efficiency

*Theoretical yield based on analogous reactions.

Critical Considerations in Salt Formation

Forming the dihydrochloride salt requires precise stoichiometry. After isolating the free base, treatment with hydrochloric acid (2 equivalents) in ethanol or water precipitates the salt. Patent CN113045484A highlights the importance of pH control during salt formation, with yields exceeding 85% when using concentrated HCl under ice-cooled conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-(2-Aminoethyl)piperidin-4-ol dihydrochloride has several notable applications across different scientific domains:

Medicinal Chemistry

  • Pharmaceutical Development : The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.
  • Neuropharmacology : Its structural properties make it a candidate for developing drugs that modulate neurotransmitter systems, potentially aiding in the treatment of conditions like depression and anxiety.
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. It has been tested against multiple pathogens with promising results.
ActivityMicroorganismMinimum Inhibitory Concentration (MIC)
AntibacterialE. coli0.078 mg/mL
Klebsiella pneumoniae0.156 mg/mL
Bacillus subtilis0.039 mg/mL
AntifungalAspergillus niger0.078 mg/mL
Aspergillus flavus0.156 mg/mL

Anticancer Research

  • The compound has shown potential anticancer activity against various cancer cell lines, indicating its role in developing novel chemotherapeutics.
Cell LineIC50 Value (µM)
HCT116 (Colon Cancer)18.5
MCF-7 (Breast Cancer)23

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various piperidine derivatives, researchers found that modifications to the piperidine structure significantly enhanced antimicrobial properties compared to traditional antibiotics. This study highlighted the potential of this compound as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

A recent investigation focused on the anticancer properties of this compound, demonstrating that it effectively inhibited the growth of HCT116 cells by inducing apoptosis. Flow cytometry analysis revealed significant changes in cell cycle distribution, confirming its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The amino and hydroxyl groups play a crucial role in binding to the active sites of enzymes or receptors, influencing their function and activity .

Comparison with Similar Compounds

Key Research Findings and Trends

Receptor Selectivity: Minor structural changes (e.g., thiazol position, alkyl chain length) drastically alter receptor affinity .

Functional Group Synergy: Combining aminoethyl groups with aromatic systems (e.g., quinolin-3-yl) enhances specificity for targets like 5-HT1F .

Salt Forms : Dihydrochloride salts are prevalent in analogs to optimize pharmacokinetics .

Biological Activity

1-(2-Aminoethyl)piperidin-4-ol dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural properties that allow it to interact with various biological targets, making it a candidate for therapeutic applications.

  • Chemical Formula : C₇H₁₈Cl₂N₂O
  • Molecular Weight : 195.15 g/mol
  • CAS Number : 110484-18-9

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors in the central nervous system (CNS). The compound has been studied for its effects on:

  • Serotonin Receptors : Potentially influencing mood and anxiety.
  • Dopamine Receptors : Implicated in reward and motor functions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Shown to inhibit the growth of certain fungal strains.

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial potential of this compound. The Minimum Inhibitory Concentration (MIC) values indicate its potency against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Bacillus subtilis5.64
Pseudomonas aeruginosa13.40

These results suggest that the compound could be further developed as an antimicrobial agent.

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans, with MIC values ranging from:

Fungal StrainMIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study conducted on various piperidine derivatives, including this compound, revealed significant antibacterial activity against resistant strains of bacteria. The study emphasized structure-activity relationships (SAR), indicating that modifications to the piperidine ring could enhance antimicrobial efficacy.
  • Neuropharmacological Studies : Another research effort focused on the neuropharmacological effects of this compound, demonstrating its potential as a therapeutic agent for CNS disorders. The results showed modulation of serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
  • Toxicological Assessments : Toxicity studies indicated a favorable safety profile for the compound at therapeutic doses, suggesting its viability for further clinical development.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Reductive Amination : Use sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce imine intermediates formed from piperidin-4-ol and 2-aminoethyl precursors. Temperature control (0–25°C) and anhydrous solvents (e.g., THF) are critical to avoid side reactions .
  • Substitution Reactions : React piperidin-4-ol derivatives with chloroethylamine hydrochloride in polar aprotic solvents (e.g., DMF) at 60–80°C. Catalytic bases like triethylamine enhance nucleophilicity .
  • Optimization : Yield depends on stoichiometry, solvent choice, and reaction time. For example, excess reducing agent improves amine formation but may require post-reaction quenching .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use thin-layer chromatography (TLC) with silica gel plates and a mobile phase of toluene:methanol:acetic acid (10:2:1) to detect impurities. Compare Rf values against reference standards .
  • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm amine proton integration (~δ 1.5–2.5 ppm for piperidine protons) and dihydrochloride salt formation (broad NH peaks) .
  • HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 193.1 for the free base) .

Q. What solubility and stability considerations are critical for handling this compound?

  • Methodological Answer :

  • Solubility : Freely soluble in water and methanol (>50 mg/mL at 25°C), sparingly soluble in toluene. Pre-dissolve in aqueous buffers for biological assays .
  • Stability :
  • Store in airtight, light-protected containers at -20°C to prevent hygroscopic degradation.
  • Avoid prolonged exposure to basic conditions (pH >8), which may deprotonate the amine and reduce reactivity .

Advanced Research Questions

Q. What computational approaches predict reaction pathways for modifying this compound?

  • Methodological Answer :

  • Quantum Chemical Modeling : Use density functional theory (DFT) to calculate transition states for nucleophilic substitutions or redox reactions. Software like Gaussian or ORCA can optimize geometries and predict regioselectivity .
  • Reaction Path Sampling : Apply metadynamics or nudged elastic band (NEB) methods to identify low-energy pathways for derivative synthesis (e.g., introducing aryl groups at the piperidine nitrogen) .

Q. How should researchers resolve contradictory data in catalytic activity studies involving this compound?

  • Methodological Answer :

  • Control Experiments : Replicate reactions under inert atmospheres (e.g., N2_2) to rule out oxidative byproducts. For example, inconsistent catalytic yields may arise from trace metal impurities or moisture .
  • Kinetic Profiling : Conduct time-resolved NMR or in-situ IR spectroscopy to monitor intermediate formation. Discrepancies in product ratios (e.g., amine vs. amide) often stem from competing reaction mechanisms .

Q. What strategies optimize enantiomeric purity when synthesizing derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective alkylation or amination steps. Reaction temperature (-20°C to 0°C) enhances enantioselectivity .

Data Contradiction Analysis

Example Scenario : Conflicting reports on the compound’s reactivity in cross-coupling reactions.

  • Root Cause : Variability in ligand choice (e.g., Pd(PPh3_3)4_4 vs. Pd(dba)2_2) or solvent polarity (DMF vs. THF) alters oxidative addition efficiency .
  • Resolution : Systematically screen ligands and bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) to identify optimal conditions.

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